![molecular formula C14H17N3O3 B1398597 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole CAS No. 1053656-52-2](/img/structure/B1398597.png)

2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole

Overview

Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclodehydration of unsymmetrical N,N’-diacylhydrazines . The specific synthesis process for “2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole” is not explicitly mentioned in the available data.Molecular Structure Analysis

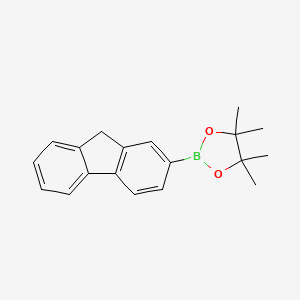

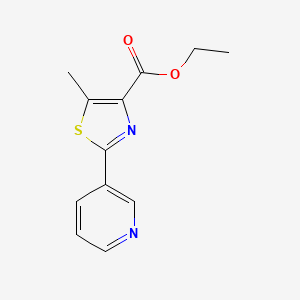

The molecular structure of “2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole” consists of a 1,3,4-oxadiazole ring substituted with a tert-butyloxycarbonylaminomethyl group at the 2-position and a phenyl group at the 5-position.Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . The specific chemical reactions involving “2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole” are not detailed in the available data.Scientific Research Applications

Antitumor Activity

Compounds with the 1,2,4-oxadiazole moiety, starting from tert-butylamidoxime and 4-aminobenzoic acid or 4-nitrobenzonitrile, have been explored for antitumor activities. Specifically, analogs bearing the oxadiazole ring showed potent antitumor effects towards a panel of 11 cell lines in vitro, with one compound exhibiting a mean IC50 value of approximately 9.4 µM, highlighting their potential in cancer therapy (Maftei et al., 2013).

Antioxidant Activity

New 2,5-disubstituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties were synthesized and evaluated for their antioxidant properties using DPPH and FRAP assays. Some compounds showed significant free-radical scavenging ability, suggesting their application as antioxidants in pharmaceutical formulations or as protective agents in biological systems (Shakir et al., 2014).

Organic Electronics

Oxadiazole derivatives have been synthesized and applied as electron transporters and hole/exciton blockers in organic light-emitting diodes (OLEDs), improving device efficiency and stability. Their use in blue, green, and red phosphorescent OLEDs has shown reduced driving voltages and very high efficiency, demonstrating their value in advanced electronic and photonic devices (Shih et al., 2015).

Fluorescence Resonance Energy Transfer (FRET)

A novel 1,3,4-oxadiazole-based molecule was synthesized for studying fluorescence resonance energy transfer (FRET) with core-shell ZnSe/ZnS quantum dots. The study revealed strong dipole-dipole interaction tendencies and high FRET efficiency, suggesting applications in sensors, bioimaging, and optoelectronic devices (Pujar et al., 2017).

Liquid Crystalline Polymers

The synthesis of mesogen-jacketed liquid crystalline polymers containing the 1,3,4-oxadiazole unit has been reported. These polymers exhibit hexatic columnar nematic phases, making them suitable for use in advanced materials with specific optical, mechanical, and thermal properties (Chai et al., 2007).

Future Directions

1,3,4-Oxadiazole derivatives have been highlighted as potential templates for discovering novel antibacterial agents . Future research could focus on exploring the biological activities of “2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole” and its potential applications in medicinal chemistry.

properties

IUPAC Name |

tert-butyl N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-14(2,3)20-13(18)15-9-11-16-17-12(19-11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAVMMFVQZRQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201160534 | |

| Record name | 1,1-Dimethylethyl N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201160534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole | |

CAS RN |

1053656-52-2 | |

| Record name | 1,1-Dimethylethyl N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201160534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B1398514.png)

![2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B1398515.png)

![N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B1398518.png)

![6-Amino-1-Boc-1-azaspiro[3.3]heptane](/img/structure/B1398521.png)

![2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1398524.png)

![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1398525.png)

![tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate](/img/structure/B1398527.png)

![4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1398532.png)